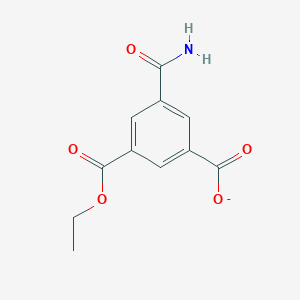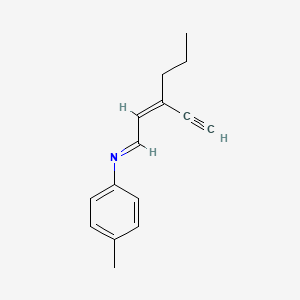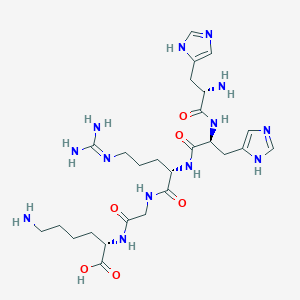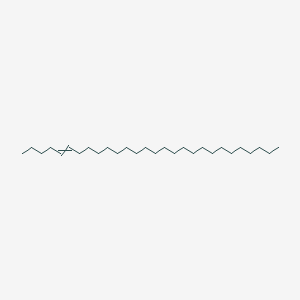
Octacos-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octacos-5-ene is a long-chain hydrocarbon with the molecular formula C28H56 It is an alkene, characterized by the presence of a double bond between the fifth and sixth carbon atoms in the chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octacos-5-ene can be achieved through various methods, including:
Olefination Reactions: One common method involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Hydrogenation of Alkynes: Another method involves the partial hydrogenation of octacosyne, an alkyne, using a Lindlar catalyst to selectively produce the cis-alkene.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of the double bond.
Análisis De Reacciones Químicas
Types of Reactions
Octacos-5-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction of this compound can yield the corresponding alkane, octacosane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds such as this compound chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., octacos-5-en-1-ol) to carboxylic acids (e.g., octacosanoic acid).
Reduction: The primary product is octacosane.
Substitution: Halogenated derivatives such as this compound chloride or bromide.
Aplicaciones Científicas De Investigación
Octacos-5-ene has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of long-chain hydrocarbons and their reactivity.
Biology: Research into the biological activity of long-chain alkenes often involves this compound as a reference compound.
Industry: Utilized in the production of lubricants, surfactants, and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of Octacos-5-ene in various applications involves its interaction with molecular targets through its double bond. This double bond can participate in various chemical reactions, such as addition and polymerization, which are crucial for its function in industrial and biological systems. The pathways involved often include the formation of reactive intermediates that facilitate further chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Octacosane: A saturated hydrocarbon with the same carbon chain length but lacking the double bond.
Hexacos-5-ene: A similar alkene with a slightly shorter carbon chain.
Tetracos-5-ene: Another related compound with an even shorter carbon chain.
Uniqueness
Octacos-5-ene is unique due to its specific chain length and the position of the double bond, which confer distinct chemical and physical properties. Its reactivity and applications differ from those of shorter or longer alkenes, making it valuable in specific research and industrial contexts.
Propiedades
Número CAS |
390773-73-6 |
|---|---|
Fórmula molecular |
C28H56 |
Peso molecular |
392.7 g/mol |
Nombre IUPAC |
octacos-5-ene |
InChI |
InChI=1S/C28H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-28H2,1-2H3 |
Clave InChI |
JKJRXOBODQJYIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC=CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
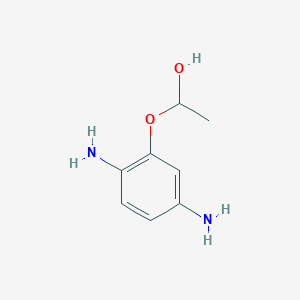
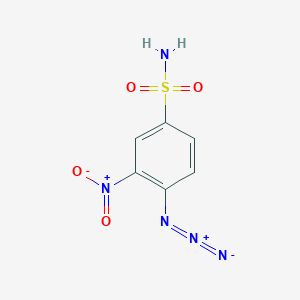
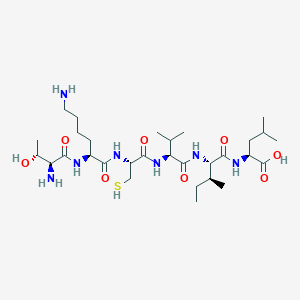
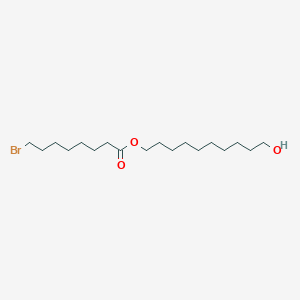

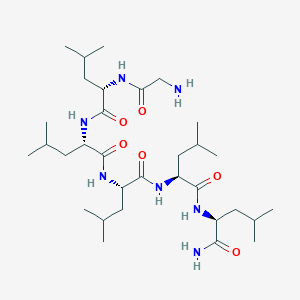
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)
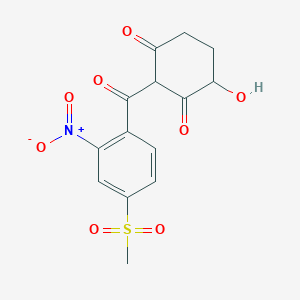
![1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
